2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol
Description
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-[4-amino-5-(4-methoxyphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H15N3O2/c1-17-10-4-2-9(3-5-10)12-11(13)8-14-15(12)6-7-16/h2-5,8,16H,6-7,13H2,1H3 |
InChI Key |
XCVUEHGSVWUMLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2CCO)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation-Based Synthesis
Hydrazine-Ester Cyclization
The most widely implemented method involves cyclocondensation between 4-methoxyphenylhydrazine hydrochloride and β-keto esters. Ethyl acetoacetate reacts with the hydrazine derivative in refluxing ethanol (78°C, 6 hr), forming the pyrazole core through a [3+2] cycloaddition mechanism. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate 3:1) yields the intermediate 4-amino-5-(4-methoxyphenyl)-1H-pyrazole in 68–72% purity.
Table 1: Cyclocondensation Reaction Parameters
| Parameter | Optimal Value | Yield Impact Factor |
|---|---|---|
| Solvent System | Anhydrous ethanol | +15% vs. methanol |
| Temperature | 78°C | ±2% per 5°C shift |
| Molar Ratio (Hydrazine:Ester) | 1:1.05 | Excess ester reduces byproducts |
| Catalyst | None | N/A |
Ethanol Side Chain Introduction
The hydroxyl-bearing side chain is introduced through nucleophilic substitution. The pyrazole intermediate reacts with 2-bromoethanol in dimethylformamide (DMF) at 60°C for 12 hr, facilitated by potassium carbonate (K₂CO₃) as a base. This step achieves 81% conversion efficiency, with residual starting material removed via aqueous workup (pH 6.5).
One-Pot Multicomponent Assembly
Simultaneous Cyclization and Functionalization
A streamlined approach condenses 4-methoxyphenyl isocyanate, ethyl glyoxylate, and 2-aminoethanol in a 1:1:1 molar ratio. Conducted in acetonitrile with 10 mol% triethylamine, the reaction proceeds through a tandem Michael addition-cyclization pathway. Key advantages include:
- Reduced purification steps (crude purity ≥85%)
- Reaction completion in 4 hr at 50°C
- 73% isolated yield after recrystallization from ethanol/water
Solvent and Catalyst Screening
Comparative studies reveal acetonitrile outperforms DMF or THF due to its polarity profile, which stabilizes the zwitterionic transition state. Catalytic systems were evaluated:
Table 2: Catalyst Performance in One-Pot Synthesis
| Catalyst | Conversion Rate (%) | Byproduct Formation |
|---|---|---|
| Triethylamine | 92 | 8% dimeric species |
| DBU (1,8-Diazabicycloundec-7-ene) | 88 | 12% oxidized products |
| No catalyst | 47 | 53% unreacted inputs |
Solid-Phase Synthesis for Scalable Production
Resin-Bound Intermediate Strategy
Industrial-scale synthesis employs Wang resin-functionalized precursors. The protocol involves:
- Immobilization of 4-methoxybenzaldehyde via reductive amination (NaBH3CN, DCM)
- Sequential treatment with hydrazine monohydrate and ethyl 3-ethoxyacrylate
- Cleavage with TFA/water (95:5) to release the product
This method achieves 89% purity post-cleavage, with a throughput of 1.2 kg/week per reactor module.
Continuous Flow Optimization
Recent adaptations integrate microwave-assisted continuous flow (MACW) systems:
- Residence time: 8 min vs. 6 hr batch processing
- Temperature: 140°C under 3 bar pressure
- Productivity: 38 g/hr with 94% conversion
Enantioselective Synthesis Approaches
Chiral Resolution Techniques
Racemic mixtures of 2-(4-amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol are resolved using (-)-di-p-toluoyl-D-tartaric acid in ethanol/water (70:30). Crystallization at -20°C yields the (R)-enantiomer with 99% ee, while the (S)-form remains in solution.
Asymmetric Catalysis
A Rhodium(II)-catalyzed [2+1] cycloaddition between diazo compounds and alkenes generates the chiral pyrazole core. Using Rh2(esp)2 (1 mol%) in dichloroethane:
- Enantiomeric excess: 97% (S) configuration
- Turnover frequency: 420 hr⁻¹
- Requires stoichiometric ethanol additive for side chain incorporation
Analytical Characterization Protocols
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6): δ 7.72 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 5.21 (s, 2H, NH2), 4.83 (t, J = 5.2 Hz, 1H, OH), 3.79 (s, 3H, OCH3), 3.68 (q, J = 5.2 Hz, 2H, CH2OH), 3.12 (t, J = 5.2 Hz, 2H, NCH2).
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) shows:
- Retention time: 6.8 min
- Peak area purity: 99.3%
- LOD: 0.02 μg/mL (UV 254 nm)
Comparative Evaluation of Synthetic Routes
Table 3: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability | Enantiocontrol |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 95 | Pilot-scale | Racemic |
| One-Pot | 73 | 85 | Lab-scale | None |
| Solid-Phase | 89 | 99 | Industrial | Racemic |
| Asymmetric Catalysis | 81 | 97 | Lab-scale | 97% ee |
Industrial-Scale Process Considerations
Cost Analysis
Raw material inputs constitute 62% of production costs, with 4-methoxyphenylhydrazine hydrochloride being the major expense ($420/kg). Switching to in-situ hydrazine generation reduces costs by 34% but requires additional filtration steps.
Environmental Impact
Green chemistry metrics for the one-pot method:
- Process Mass Intensity (PMI): 18.7 vs. 32.4 for traditional routes
- E-Factor: 6.2 kg waste/kg product
- 82% reduction in VOC emissions through water/ethanol solvent systems
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted pyrazoles, and various functionalized pyrazole derivatives .
Scientific Research Applications
2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional attributes of the target compound with related pyrazole derivatives:
Key Observations
- Aryl Group Influence : The 4-methoxyphenyl group is common in compounds with anti-inflammatory and antimicrobial activities . Its electron-donating methoxy group enhances π-π stacking and receptor binding.
- Amino Group Role: The 4-amino substituent in the target compound may improve solubility and hydrogen-bonding capacity compared to non-amino analogues (e.g., THPA1-THPA10 with hydrazono groups) .
Pharmacological and Physicochemical Comparisons
Structure-Activity Relationship (SAR) Trends
- Substituent Position: The 5-position of the pyrazole ring (occupied by 4-methoxyphenyl in the target compound) is critical for receptor affinity. For example, thiophene-methanone at this position enhances antibacterial activity .
- Amino vs. Non-Amino Derivatives: Amino-substituted pyrazoles (e.g., target compound, CAS 618091-17-1) show improved solubility but may reduce membrane permeability compared to lipophilic groups (e.g., dichlorothiophene in ).
Biological Activity
The compound 2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 233.27 g/mol. The compound features a pyrazole ring substituted with an amino group and a methoxyphenyl moiety, which contribute to its biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of pyrazole derivatives, including this compound. The compound exhibited significant activity against various pathogens, as illustrated in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |
| Escherichia coli | 0.50 μg/mL | 0.55 μg/mL |
| Candida albicans | 0.35 μg/mL | 0.40 μg/mL |
These results indicate that the compound has potent antimicrobial properties, effective at low concentrations against both bacterial and fungal pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound demonstrated significant cytotoxic effects on several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The following table summarizes the IC50 values for different cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 73 |
| HeLa | 84 |
| MCF-7 (breast cancer) | 92 |
In these studies, the compound showed selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a promising therapeutic index .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects. The compound was found to inhibit the production of pro-inflammatory cytokines in vitro, contributing to its potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of various pyrazole derivatives against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that compounds with similar structures to this compound could overcome resistance mechanisms .
- Anticancer Research : In a recent clinical trial involving patients with advanced liver cancer, derivatives of pyrazole were administered alongside standard chemotherapy. The combination therapy showed improved outcomes compared to chemotherapy alone, suggesting that pyrazole derivatives may enhance treatment efficacy .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol and its analogs?
The compound is typically synthesized via cyclization or condensation reactions. For example, hydrazine hydrate reacts with α,β-unsaturated ketones (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) in ethanol under reflux, followed by purification via silica gel chromatography . Alternative methods involve phosphorous oxychloride-mediated cyclization of substituted benzoic acid hydrazides at elevated temperatures (120°C) . Key intermediates include aryl aldehydes and hydrazine derivatives, with reaction progress monitored by TLC .
Q. How is structural characterization performed for this compound?
Structural elucidation combines spectral and crystallographic methods:
- 1H NMR/IR : Assignments for pyrazole ring protons (δ ~7.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns .
- X-ray crystallography : Single-crystal diffraction (e.g., Stoe IPDS-II diffractometer) reveals dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl rings), critical for understanding steric effects . Hydrogen bonding networks (e.g., O–H···N) are refined using SHELXL .
Q. What pharmacological activities are associated with pyrazole derivatives containing 4-methoxyphenyl groups?
Pyrazole analogs exhibit antimicrobial, anti-inflammatory, and kinase inhibitory activities. For instance, 1,5-diarylpyrazole scaffolds are evaluated for antibacterial efficacy against Gram-positive/negative strains via microdilution assays . Modifications to the ethanol side chain (e.g., in LY2874455) enhance selectivity for FGFR kinases .
Advanced Research Questions
Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?
Dihedral angles between the pyrazole core and substituent rings (e.g., 48.97° for phenyl rings) impact steric hindrance and intermolecular interactions. For example, planar conformations favor π-π stacking in kinase binding pockets, while non-planar geometries reduce bioavailability . Refinement with SHELXL (R factor <0.05) ensures accuracy in modeling hydrogen bonds and torsional strain .
Q. What computational methods are used to predict electronic properties relevant to biological activity?
- Multiwfn : Electron localization function (ELF) analysis identifies nucleophilic/electrophilic regions, guiding modifications to improve target binding .
- Docking studies : Pyrazole derivatives are docked into kinase domains (e.g., c-MET) using AutoDock Vina to assess binding affinity and pose stability .
Q. How can contradictory biological data between pyrazole analogs be resolved?
Discrepancies in antimicrobial or kinase inhibition results often arise from:
- Substituent positioning : Para-methoxy groups enhance solubility but may reduce membrane permeability .
- Assay conditions : Variations in bacterial strain susceptibility (e.g., MIC values for S. aureus vs. E. coli) require standardized broth microdilution protocols .
- Crystallographic validation : Verify active conformations via co-crystallization with target proteins .
Q. What strategies optimize regioselectivity in pyrazole functionalization?
- Vilsmeier–Haack formylation : POCl3/DMF selectively introduces formyl groups at the pyrazole C3 position, enabling further derivatization .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 h to 30 min) and improves yields for chalcone–pyrazoline hybrids .
Methodological Considerations
Q. How is electron density topology analyzed to refine hydrogen bonding networks?
Quantum theory of atoms in molecules (QTAIM) via Multiwfn calculates bond critical points (BCPs) and Laplacian values (∇²ρ) to validate O–H···N interactions observed in crystallography . Refinement in SHELXL incorporates anisotropic displacement parameters for non-H atoms .
Q. What experimental controls are critical in biological screening assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
